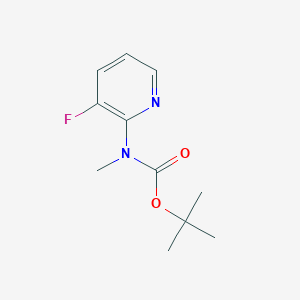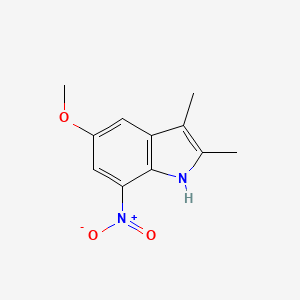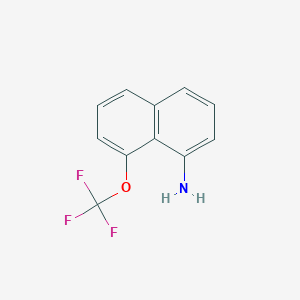
1-(4-Chlorophenyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structure, which consists of a fused pyrrole and pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)indolizine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms an intermediate, which undergoes cyclization to yield the desired indolizine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted indolizine derivatives .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)indolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and dyes
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Indole: Another heterocyclic compound with a similar structure but different properties.
Indolizine: The parent compound without the chlorophenyl group.
4-Chlorophenylindole: A compound with a similar substituent but different core structure.
Uniqueness: 1-(4-Chlorophenyl)indolizine stands out due to the presence of both the indolizine core and the 4-chlorophenyl group, which confer unique chemical and biological properties.
Propiedades
Número CAS |
101094-57-9 |
|---|---|
Fórmula molecular |
C14H10ClN |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)indolizine |
InChI |
InChI=1S/C14H10ClN/c15-12-6-4-11(5-7-12)13-8-10-16-9-2-1-3-14(13)16/h1-10H |
Clave InChI |
VZTWCFVCERWLPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2C=C1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)


![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)







![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)

